Product packaging for Imidazolidine, 1,3-dibutyl-2-propyl-(Cat. No.:CAS No. 73941-39-6)

Imidazolidine, 1,3-dibutyl-2-propyl-

Cat. No.: B15438294
CAS No.: 73941-39-6
M. Wt: 226.40 g/mol
InChI Key: RBNKKZKDADUEQJ-UHFFFAOYSA-N
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Description

1,3-Dibutyl-2-propylimidazolidine is a substituted imidazolidine derivative characterized by a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, with butyl groups attached to these nitrogen atoms and a propyl group at the C-2 position. Imidazolidines are structurally related to hydantoins, a class of compounds with notable pharmaceutical applications, including anticonvulsant, antiarrhythmic, and antidiabetic properties .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H30N2 B15438294 Imidazolidine, 1,3-dibutyl-2-propyl- CAS No. 73941-39-6

Properties

CAS No.

73941-39-6

Molecular Formula

C14H30N2

Molecular Weight

226.40 g/mol

IUPAC Name

1,3-dibutyl-2-propylimidazolidine

InChI

InChI=1S/C14H30N2/c1-4-7-10-15-12-13-16(11-8-5-2)14(15)9-6-3/h14H,4-13H2,1-3H3

InChI Key

RBNKKZKDADUEQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCN(C1CCC)CCCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Differences

Imidazolidine derivatives vary widely based on substituent patterns and functional groups. Key structural analogs include:

Table 1: Structural Comparison of Imidazolidine and Related Derivatives
Compound Name Core Structure Substituents Functional Groups/Counterions
1,3-Dibutyl-2-propylimidazolidine Imidazolidine N1,N3: butyl; C2: propyl None (neutral)
IM(1-8) derivatives Imidazolidine-2,4-dione N3: variable; C5: phenyl 2-keto, 4-keto, or 2-thioxo
1,3-Di-t-butylimidazolium chloride Imidazolium (aromatic) N1,N3: t-butyl Chloride counterion

Key Observations :

  • Core Structure: Unlike imidazolium salts (aromatic six π-electron systems), imidazolidines are non-aromatic, saturated rings, leading to distinct reactivity. For example, imidazolium derivatives (e.g., 1,3-Di-t-butylimidazolium chloride) are often used as ionic liquids or catalysts, whereas imidazolidines are explored for bioactivity .
  • Substituent Effects : The butyl and propyl groups in the target compound increase steric bulk and hydrophobicity compared to smaller substituents (e.g., methyl or phenyl in IM(1-8) derivatives). This may reduce solubility in polar solvents but improve membrane permeability .

Physicochemical Properties

Table 2: Property Comparison (Inferred from Structural Analogs)
Property 1,3-Dibutyl-2-propylimidazolidine IM(1-8) Derivatives 1,3-Di-t-butylimidazolium chloride
Solubility Low in water; high in organics Moderate (polar solvents) High in ionic liquids
Stability Likely stable to hydrolysis Sensitive to nucleophiles High thermal stability
Melting Point Not reported 150–200°C (estimated) >250°C (decomposes)

Notes:

  • The target compound’s neutral structure contrasts with ionic imidazolium salts, which exhibit high thermal stability and ionic conductivity .
  • IM(1-8) derivatives, with keto/thioxo groups, are more reactive toward nucleophilic attack compared to alkyl-substituted imidazolidines .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,3-dibutyl-2-propyl imidazolidine to improve yield and purity?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratios) and identify optimal conditions. For instance, fractional factorial designs can reduce the number of trials while accounting for interactions between variables . Couple this with computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and intermediates, narrowing experimental focus . Palladium-catalyzed multicomponent synthesis methods, as used for analogous imidazole derivatives, may also be adapted for this compound .

Q. What characterization techniques are most reliable for confirming the structure of 1,3-dibutyl-2-propyl imidazolidine?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Compare 1^1H and 13^{13}C spectra with computational predictions (e.g., density functional theory) .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns against databases like NIST Chemistry WebBook .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, as demonstrated for structurally similar imidazolidines .

Q. What safety protocols should be followed when handling 1,3-dibutyl-2-propyl imidazolidine in laboratory settings?

  • Methodological Answer : Adhere to Globally Harmonized System (GHS) guidelines for labeling and storage, including static electricity mitigation . Implement protocols from institutional Chemical Hygiene Plans (e.g., 100% safety exam compliance before lab work) and prioritize fume hood use for volatile intermediates .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of 1,3-dibutyl-2-propyl imidazolidine’s reactivity and stability?

  • Methodological Answer :

  • Perform quantum mechanical calculations (e.g., DFT, ab initio) to map potential energy surfaces for reaction intermediates .
  • Use molecular dynamics simulations to study solvent effects and thermal stability .
  • Validate models against experimental kinetics data (e.g., Arrhenius parameters) to refine computational accuracy .

Q. What strategies can resolve contradictions in reported bioactivity or toxicity data for imidazolidine derivatives?

  • Methodological Answer :

  • Conduct meta-analysis of existing studies, controlling for variables like purity (e.g., HPLC validation) and assay conditions .
  • Employ structure-activity relationship (SAR) models to isolate substituent effects (e.g., butyl vs. propyl groups) .
  • Cross-reference toxicity databases (e.g., IFA GESTIS) to reconcile discrepancies in acute toxicity values .

Q. How can multi-step synthesis challenges (e.g., low selectivity) be addressed for complex imidazolidine derivatives?

  • Methodological Answer :

  • Optimize catalytic systems (e.g., chiral catalysts for enantioselectivity) based on precedents from palladium-catalyzed imidazole syntheses .
  • Implement process control technologies (e.g., inline spectroscopy) for real-time monitoring of intermediates, as classified under CRDC 2050108 .

Data Management and Experimental Design

Q. What statistical methods are most effective for analyzing imidazolidine reaction data with high variability?

  • Methodological Answer :

  • Use response surface methodology (RSM) to model nonlinear relationships between variables .
  • Apply multivariate analysis (e.g., PCA) to identify dominant factors affecting yield or purity .

Q. How can researchers securely manage and share sensitive chemical data for collaborative studies?

  • Methodological Answer :

  • Utilize encrypted cloud platforms with role-based access controls, as recommended for chemical software systems .
  • Classify data under CRDC 2050103 (chemical engineering design) for standardized archiving and retrieval .

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